2-Amino-8-methyl-4-oxo-3,4,7,8-tetrahydropteridine-6-carboxylic acid
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Overview
Description
2-Amino-8-methyl-4-oxo-3,4,7,8-tetrahydropteridine-6-carboxylic acid is a complex organic compound with the molecular formula C8H9N5O3. This compound is a derivative of pteridine, a bicyclic heterocycle that plays a crucial role in various biological processes. The compound is known for its unique structure, which includes an amino group, a methyl group, and a carboxylic acid group, making it a versatile molecule in chemical and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-methyl-4-oxo-3,4,7,8-tetrahydropteridine-6-carboxylic acid typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reductive amination of 5-acetamido-6-bromoindan-1-one with tert-butyl 4-aminobenzoate, followed by cyclization, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-methyl-4-oxo-3,4,7,8-tetrahydropteridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of tetrahydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions include various substituted pteridines and their derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2-Amino-8-methyl-4-oxo-3,4,7,8-tetrahydropteridine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to folate metabolism.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-amino-8-methyl-4-oxo-3,4,7,8-tetrahydropteridine-6-carboxylic acid involves its interaction with specific enzymes and receptors in biological systems. The compound can act as an inhibitor or activator of certain enzymatic pathways, depending on its structure and the presence of other functional groups. Molecular targets include enzymes involved in folate metabolism and DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydropteroic acid: A pteroic acid derivative with similar biological roles.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid: Another heterocyclic compound with comparable chemical properties
Uniqueness
What sets 2-amino-8-methyl-4-oxo-3,4,7,8-tetrahydropteridine-6-carboxylic acid apart is its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological processes. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
63954-50-7 |
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Molecular Formula |
C8H9N5O3 |
Molecular Weight |
223.19 g/mol |
IUPAC Name |
2-amino-8-methyl-4-oxo-3,7-dihydropteridine-6-carboxylic acid |
InChI |
InChI=1S/C8H9N5O3/c1-13-2-3(7(15)16)10-4-5(13)11-8(9)12-6(4)14/h2H2,1H3,(H,15,16)(H3,9,11,12,14) |
InChI Key |
LLLLJZKILITAII-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=NC2=C1N=C(NC2=O)N)C(=O)O |
Origin of Product |
United States |
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